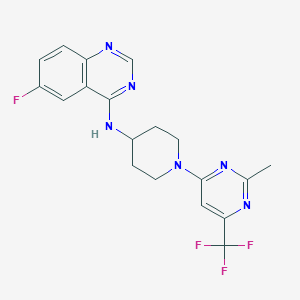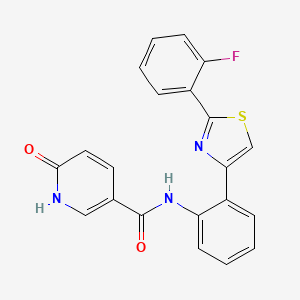![molecular formula C14H13F3N2O2S B2379446 4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 338747-98-1](/img/structure/B2379446.png)
4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group, for example, would add significant electronegativity to the molecule due to the presence of the highly electronegative fluorine atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. For instance, the trifluoromethyl group is known to be involved in various types of reactions, including those involving carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group, for instance, is known to increase the lipophilicity of compounds, which could affect their solubility and stability .Aplicaciones Científicas De Investigación
Modification of Pyrrolo[2,3‐d]pyrimidines
A study by Klečka et al. (2015) explored the modification of pyrrolo[2,3-d]pyrimidines through iridium-catalyzed C–H borylations followed by Suzuki cross-coupling reactions. This process is significant for the synthesis of biologically relevant compounds like 6-arylpyrrolo[2,3-d]pyrimidin-4-amines and pyrrolo[2,3-d]pyrimidin-4-ones, starting from compounds including 4-methoxypyrrolo[2,3-d]pyrimidine (Klečka, Slavětínská, & Hocek, 2015).
Formation of Bicyclic Pyrimidine Systems
Huang et al. (2009) conducted a reaction of 2-(methylsulfanyl)pyrimidin-4-amine leading to compounds like 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one. This research proves the formation of a bicyclic 4H-pyrimido[1,6-a]pyrimidine system, important in the study of molecular structures and bond-length distributions (Huang et al., 2009).
Synthesis of Pyrimidine Derivatives
Jadhav et al. (2022) synthesized pyrimidine derivatives, demonstrating various pharmacological and biological activities. They utilized 4-methoxybenzaldehyde and acetophenone for the synthesis of chalcone, which was then converted into 6-(4-methoxyphenyl)-4- phenyl-1,6-dihydropyrimidin-2-amine. This process is crucial for developing novel compounds with potential biological significance (Jadhav, Jadhav, Kale, & Sirsat, 2022).
Alkylation and Nitrosation of Pyrimidines
Glidewell et al. (2003) explored the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one. This study reveals the formation of different polymorphs and derivatives through various bonding interactions, contributing to the understanding of molecular diversity in pyrimidine chemistry (Glidewell, Low, Marchal, & Quesada, 2003).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(methoxymethyl)-2-methylsulfanyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-20-8-10-7-12(19-13(18-10)22-2)21-11-5-3-4-9(6-11)14(15,16)17/h3-7H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOLYSPLZNNJBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)SC)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2379365.png)

![4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B2379369.png)
![3-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2379370.png)


![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2379375.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2379376.png)

![3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2379378.png)
![Allyl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2379382.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2379386.png)